molecular formula C6H11ClF3NO2 B2807827 O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride CAS No. 2567489-46-5

O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride

Cat. No. B2807827
CAS RN: 2567489-46-5
M. Wt: 221.6
InChI Key: XTAARYGEFKSMNP-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The trifluoromethyl group can be introduced into compounds through various methods . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Finally, trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent .

Scientific Research Applications

Biological Activity of Hydroxylamine Compounds

Hydroxylamine and its derivatives demonstrate a range of biological activities that might hint at the applications of closely related compounds. For instance, hydroxylamine has shown carcinostatic activity against certain tumors in animals and the ability to inactivate or inhibit various cellular enzymes and some viruses in vitro. These properties suggest a potential for research into anticancer, antiviral, and enzyme inhibition applications for similar compounds (Gross, 1985).

Nitrogen Cycle and Hydroxylamine

Hydroxylamine plays a significant role in the nitrogen cycle, with implications for environmental science and microbial ecology. Research into its conversion to nitrite and involvement in nitrogen losses through NO and N2O emissions highlights its importance in understanding microbial interactions within ecosystems. Such research might provide insights into environmental applications and microbial processes relevant to O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride (Soler-Jofra, Pérez, van Loosdrecht, 2020).

Analytical Chemistry Applications

The development and validation of analytical methods for the quantification of pharmaceuticals, including techniques such as HPLC and UPLC, might inform the analytical uses of similar compounds. Such research underlines the importance of these compounds in pharmaceutical analysis and quality control (Danao, 2021).

Synthesis and Antioxidant Evaluation

Isoxazolone derivatives, related to hydroxylamine hydrochloride in their synthesis routes, have shown significant biological and medicinal properties. The development of environmentally friendly procedures for synthesizing heterocycles via multi-component reactions could indicate potential synthetic and medicinal chemistry applications for related compounds (Laroum et al., 2019).

properties

IUPAC Name

O-[[(2R,3R)-3-(trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4-1-2-11-5(4)3-12-10;/h4-5H,1-3,10H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAARYGEFKSMNP-JBUOLDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(F)(F)F)CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(F)(F)F)CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride

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